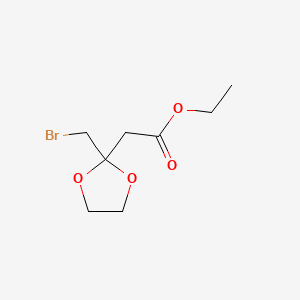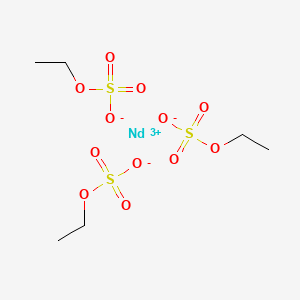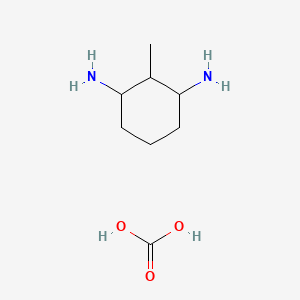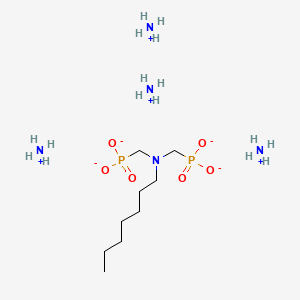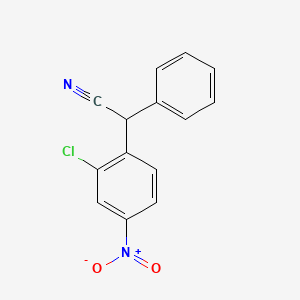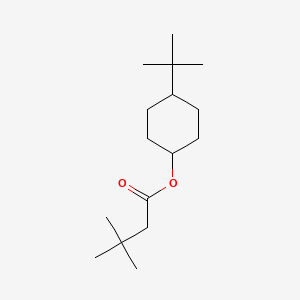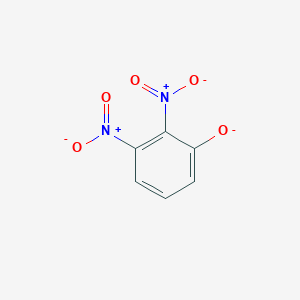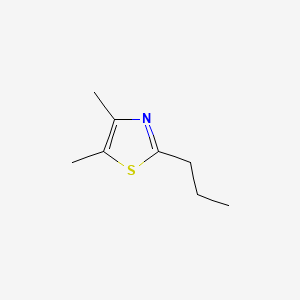
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N'-cyanoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a pentadienoyl chain, and a cyanoguanidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine typically involves the reaction of 4-chlorobenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the pentadienoyl and cyanoguanidine groups. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as piperidine or lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-cyanoguanidine
- N-(5-(4-Bromophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
- N-(5-(4-Methylphenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
Uniqueness
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5398-83-4 |
|---|---|
Molecular Formula |
C13H11ClN4O |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
(2E,4E)-5-(4-chlorophenyl)-N-(N'-cyanocarbamimidoyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN4O/c14-11-7-5-10(6-8-11)3-1-2-4-12(19)18-13(16)17-9-15/h1-8H,(H3,16,17,18,19)/b3-1+,4-2+ |
InChI Key |
XCVDKNVIGXOIHY-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)NC(=NC#N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)NC(=NC#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


